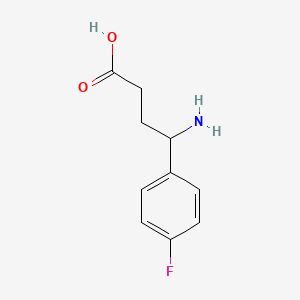

4-Amino-4-(4-fluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₂FNO₂ It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group attached to the butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-fluoro-β-aminostyrene, which is further reacted with acrylonitrile to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions to ensure efficient conversion of intermediates to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-4-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Amides and other substituted derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

4-Amino-4-(4-fluorophenyl)butanoic acid is primarily studied for its interactions with GABA_B receptors. Its structural similarity to GABA suggests that it may act as a GABA_B receptor agonist, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Comparison with Related Compounds

| Compound | GABA_B IC50 (μM) | GABA_A IC50 (μM) |

|---|---|---|

| GABA | 0.08 | 0.12 |

| Phenibut | 9.6 | >100 |

| 4-Fluorophenibut | 1.70 | >100 |

| Baclofen | 0.13 | >100 |

This comparison highlights the potential potency of this compound as a selective GABA_B receptor agonist.

Drug Development

The compound serves as a scaffold for developing new drugs targeting various biological processes. Its unique structural features allow for the synthesis of derivatives that may have enhanced pharmacological properties or reduced side effects compared to existing medications.

Potential Therapeutic Applications

Research is ongoing to explore its applications in treating conditions such as anxiety, depression, and other neurological disorders. The ability of this compound to influence synaptic transmission positions it as a candidate for further study in drug development.

Animal Studies

Preclinical studies have demonstrated that this compound can modulate anxiety-like behaviors in animal models. These findings suggest its potential utility in managing anxiety disorders.

Human Studies

While limited clinical data exists regarding human trials, anecdotal reports indicate that the compound may be effective in managing anxiety and sleep disorders. Further research is necessary to validate these claims and understand the safety profile of the compound.

Safety and Toxicity

Although specific toxicity data for this compound is limited, related compounds such as phenibut have documented adverse effects, including sedation and withdrawal symptoms upon discontinuation after prolonged use. Understanding the safety profile is crucial for its potential therapeutic application.

Mecanismo De Acción

The mechanism of action of 4-Amino-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group can interact with hydrophobic pockets in receptors, modulating their function .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-3-(4-fluorophenyl)butanoic acid

- 4-Amino-4-(3-fluorophenyl)butanoic acid

- 4-Amino-4-(4-chlorophenyl)butanoic acid

Uniqueness

4-Amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Actividad Biológica

4-Amino-4-(4-fluorophenyl)butanoic acid (also known as 4-Amino-3-(4-fluorophenyl)butanoic acid) is a compound of interest due to its potential pharmacological effects. Its structure suggests various interactions with biological systems, particularly in the context of receptor modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12FNO2, and it features a fluorinated phenyl group which may enhance its biological activity through increased lipophilicity and altered binding properties compared to non-fluorinated analogs .

Research indicates that the presence of the fluorine atom in the para position of the phenolic ring significantly enhances the compound's potency in various biological assays. For example, studies have shown that fluorinated compounds can exhibit increased inhibition of serotonin uptake and modulation of G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

Pharmacological Effects

-

Inhibition of Enzymatic Activity :

- 5-Hydroxytryptamine (5-HT) Uptake : The compound has been noted to inhibit 5-HT uptake effectively, suggesting potential applications in treating mood disorders .

- G Protein-Coupled Receptor Modulation : It may act as a modulator for specific GPCRs, impacting neurotransmitter release and signaling pathways.

- Antinociceptive Properties :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Toxicology and Safety Profile

While the compound shows promise in various therapeutic areas, understanding its toxicity is crucial. Preliminary data indicate low acute toxicity; however, extensive toxicological evaluations are necessary to establish safety profiles before clinical applications can be considered .

Propiedades

IUPAC Name |

4-amino-4-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBFAHMLBIOICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.